molecular formula C22H23N3O3 B2561964 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 904524-85-2

2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2561964
CAS RN: 904524-85-2
M. Wt: 377.444
InChI Key: OQCDPHYVADGTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Electrochemical Reduction

The chemical and electrochemical reduction of pyrazinoquinoxalines has been explored, providing insight into the potential for synthesizing derivatives of the compound . The hydrogenation and LiAlH4 reduction processes are significant for understanding the reactivity and potential modifications of this class of compounds, which may have implications for developing new materials or pharmaceuticals with unique properties (Armand et al., 1981).

Synthesis and Optoelectronic Properties

A series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized, highlighting the process of creating complex molecules with potential applications in optoelectronics and light-emitting devices. These compounds exhibit unique structural and electronic properties, suggesting their utility in developing advanced materials for electronic and photonic applications (Zhao et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline demonstrate the complex interplay between structure and reactivity in organic compounds. This research provides a foundation for exploring the synthesis of novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Skladchikov et al., 2013).

Antimicrobial Activity of Novel Compounds

Research on the synthesis and antimicrobial activity of novel phthalazinone derivatives offers insights into the potential pharmaceutical applications of such compounds. The ability to create molecules with significant antibacterial activities opens avenues for developing new antibiotics and treatments for various bacterial infections (Fatehia & Mohamed, 2010).

Antioxidant Studies

The synthesis and antioxidant studies of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal the potential for these compounds to act as antioxidants. This research may contribute to the development of new antioxidant agents, which are crucial for protecting against oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-8-9-19(14-17(16)2)25-13-12-24(21(27)22(25)28)15-20(26)23-11-10-18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCDPHYVADGTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.